4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Description
This compound is a sulfamoyl benzamide derivative featuring a 1,3-thiazole core substituted with a 4-ethoxyphenyl group at position 4 and a methyl group at position 3. The benzamide moiety is further modified with a benzyl(ethyl)sulfamoyl group at the para position of the benzene ring.
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4S2/c1-4-31(19-21-9-7-6-8-10-21)37(33,34)25-17-13-23(14-18-25)27(32)30-28-29-26(20(3)36-28)22-11-15-24(16-12-22)35-5-2/h6-18H,4-5,19H2,1-3H3,(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJIZKBNRSGVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide typically involves multiple steps, including the formation of the thiazole ring, sulfonamide linkage, and benzamide core. Key reactions include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting a sulfonyl chloride with an amine.
Benzamide Formation: The final step involves the coupling of the thiazole derivative with a benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethyl group.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or nitric acid can facilitate electrophilic aromatic substitution.
Major Products
Oxidation: Products may include sulfonic acids and oxidized thiazole derivatives.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its functional groups allow for a wide range of chemical modifications.
Biology
In biological research, it may serve as a probe for studying enzyme interactions, particularly those involving sulfonamide and thiazole groups.
Medicine
Medicinally, it could be explored for its potential as an antimicrobial or anticancer agent, given the bioactivity of its functional groups.
Industry
In industry, it might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiazole ring can interact with various biological receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other sulfamoyl benzamide derivatives are analyzed below, with a focus on substituent effects, heterocyclic cores, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core Variations: The 1,3-thiazole core in the target compound is structurally distinct from the 1,3,4-oxadiazole in LMM5 and LMM11. Filapixant’s thiazole moiety is critical for purinoreceptor binding, suggesting the target compound’s thiazole could be leveraged for similar applications .
Substituent Effects :
- The 4-ethoxyphenyl group in the target compound may enhance solubility compared to LMM5’s 4-methoxyphenylmethyl group or ’s nitro-substituted analogs .
- Benzyl(ethyl)sulfamoyl vs. cyclohexyl(ethyl)sulfamoyl (LMM11): The benzyl group may improve membrane permeability, while cyclohexyl groups could increase steric hindrance .
Biological Activity Trends: Antifungal activity in LMM5/LMM11 correlates with sulfamoyl benzamide scaffolds, implying the target compound may share this mechanism via thioredoxin reductase inhibition . The phenoxybenzamide derivative in showed high plant growth modulation (129%), suggesting substituent position (para vs. ortho) influences activity .
Therapeutic Potential: Filapixant’s progression to clinical trials underscores the relevance of thiazole-containing benzamides in drug development, though the target compound’s ethoxyphenyl and sulfamoyl groups may redirect its application toward antifungal or antibacterial uses .
Biological Activity
The compound 4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide (CAS Number: 536733-39-8) is a synthetic organic compound that belongs to the class of benzamide derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.
Molecular Structure
The molecular formula for this compound is with a molecular weight of approximately 535.68 g/mol. The structure includes a thiazole ring and a sulfamoyl group, which are significant for its biological activity.
Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C28H29N3O4S2 |
| Molecular Weight | 535.68 g/mol |
| SMILES | CCOc1ccc(cc1)c1nc(sc1C)NC(=O)c1ccc(cc1)S(=O)(=O)N(Cc1ccccc1)CC |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The sulfamoyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to changes in cellular processes such as proliferation and apoptosis.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related benzamide derivatives have shown effectiveness against various cancer cell lines, including breast cancer and lymphoma cells. The mechanism often involves the inhibition of key enzymes involved in DNA synthesis and repair.
Case Study: In Vitro Testing
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells through mechanisms such as:
- Induction of apoptosis
- Inhibition of cell cycle progression
- Disruption of signaling pathways associated with tumor growth
Antimicrobial Activity
In addition to its anticancer properties, this compound has also shown promise as an antimicrobial agent. It exhibits activity against several bacterial strains, which may be linked to its ability to disrupt bacterial cell wall synthesis or function.
Comparative Studies
Comparative studies involving similar compounds have highlighted the unique efficacy of this compound. For example:
| Compound | Activity Type | Efficacy Level |
|---|---|---|
| Compound A (similar structure) | Anticancer | Moderate |
| Compound B (sulfamoyl derivative) | Antimicrobial | High |
| 4-[benzyl(ethyl)sulfamoyl]-... | Anticancer/Antimicrobial | High |
Clinical Implications
The potential clinical implications of this compound include its use as a lead candidate for drug development in cancer therapy and infectious diseases. Ongoing research aims to elucidate its pharmacokinetics and optimize its efficacy through structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
